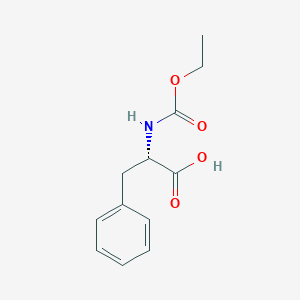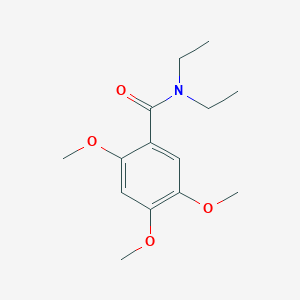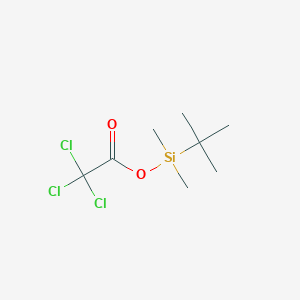
3-Amino-3-(2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-(2-methoxyphenyl)propanoic acid” is also known as “2-amino-3-(2-methoxyphenyl)propanoic acid” or "2-methoxyphenylalanine" . It has a molecular weight of 195.22 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-(3-Methoxyphenyl)propionic acid” can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The molecular formula of “3-Amino-3-(2-methoxyphenyl)propanoic acid” is C10H13NO3 . The InChI code is 1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 195.08954328 g/mol .Wissenschaftliche Forschungsanwendungen
- Summary of Application : “3-Amino-3-(2-methoxyphenyl)propanoic acid” is used in chemical synthesis . It’s a compound with the molecular formula C10H13NO3 and has a molecular weight of 195.22 .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could potentially be used as a building block in the synthesis of more complex molecules .
- Summary of Application : A similar compound, “3-((4-Hydroxyphenyl)amino)propanoic Acid”, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The compound was synthesized and then tested against various bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .
- Results or Outcomes : The compound showed structure-dependent antimicrobial activity. Some derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
Chemical Synthesis
Antimicrobial Research
- Summary of Application : Amino acids, including “3-Amino-3-(2-methoxyphenyl)propanoic acid”, can be used in pharmaceutical research . They can be used to synthesize new drugs or to study the effects of existing drugs .
- Methods of Application : The specific methods of application would depend on the particular research being conducted. This could involve synthesizing new drugs with the amino acid and studying their properties .
- Results or Outcomes : The outcomes would depend on the specific research. The amino acid could potentially influence the properties of the drug, such as its efficacy, stability, and side effects .
- Summary of Application : Amino acids can be used in material science for the synthesis of new materials . For example, they can be used to synthesize polymers or other materials with unique properties .
- Methods of Application : This could involve incorporating the amino acid into a polymer chain and studying the properties of the resulting material .
- Results or Outcomes : The outcomes would depend on the specific research. The amino acid could potentially influence the properties of the material, such as its strength, flexibility, and biocompatibility .
Pharmaceutical Research
Material Science
Eigenschaften
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408605 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
103095-63-2 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














